molecular formula C7H12N4S B2549089 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 2305255-75-6

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No. B2549089
CAS RN: 2305255-75-6
M. Wt: 184.26
InChI Key: PAMDYZAVUSASJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these triazole derivatives often involves multiple steps, including etherification, hydrazonation, cyclization, and reduction. Microwave irradiation and green media such as PEG-400 have been utilized to improve the efficiency of these syntheses. The overall yields reported range from 32% to 51%, which suggests a moderate level of efficiency in the synthetic processes. The use of natural piperine as a starting material for some of these compounds highlights the integration of natural products into synthetic medicinal chemistry .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Quantum chemical calculations, including DFT methods, have been employed to predict and analyze the energy, geometrical structure, and vibrational wavenumbers. These studies provide detailed insights into the conformational flexibility and stability of the molecules. For instance, the piperazine ring in some derivatives adopts a chair conformation, which could influence the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of these triazole derivatives has been explored through their biological evaluations. The cyclohexyl substituted derivative, for example, has shown significant trypanocidal activity, indicating that the triazole core can be effectively modified to target specific biological pathways. The structure-activity relationship (SAR) studies suggest that lipophilicity is a key factor in enhancing the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives, such as electric dipole moment, polarizability, and hyperpolarizability, have been investigated through quantum chemical calculations. These properties are crucial for understanding the interaction of the molecules with biological targets. The molecular electrostatic potential and frontier molecular orbitals have also been analyzed to elucidate the molecular properties that contribute to their potential as chemotherapeutic agents .

Scientific Research Applications

Antiparasitic Applications

  • Trypanocidal Activity : A derivative of 1,2,4-triazole-3-thiones, synthesized from natural piperine, showed promising trypanocidal activity against Trypanosoma cruzi (Franklim et al., 2013).

Anticancer Applications

  • EGFR Inhibition : Benzimidazole derivatives bearing 1,2,4-triazole were studied for their mechanism as anti-cancer agents through molecular docking and theoretical analyses (Karayel, 2021).
  • Chemotherapeutic Agent : A novel triazoline-3-thione compound, potentially useful as a chemotherapeutic agent, was evaluated through quantum chemical calculations (El-Emam et al., 2012).
  • Antineoplastic Activity : A specific 1,2,4-triazole derivative was evaluated for its anticancer activity against Dalton’s Lymphoma Ascitic in mice (Arul & Smith, 2016).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Agents : Various derivatives were synthesized and tested for their potential as antibacterial, antifungal, and antitubercular agents (Rishikesan et al., 2021).
  • Synthesis for Antimicrobial Activities : Novel 1,2,4-triazole derivatives containing phenylpyrazole and piperazine moieties were synthesized and showed herbicidal and fungicidal activities (Wang et al., 2016).

Other Applications

  • Corrosion Inhibition : Piperidine derivatives were studied for their corrosion inhibitive properties on brass in natural sea water (Xavier & Nallaiyan, 2011).
  • Reactivity and Adsorption Behavior : The reactivity properties and adsorption behavior of a triazole derivative were investigated, highlighting its potential for pharmaceutical applications (Al-Ghulikah et al., 2021).

properties

IUPAC Name

4-piperidin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h5-6,8H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDYZAVUSASJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione

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